oxolane;trichlorovanadium
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Overview
Description
Oxolane;trichlorovanadium is a compound that combines oxolane, a cyclic ether, with trichlorovanadium, a vanadium compound. Oxolane, also known as tetrahydrofuran, is a versatile solvent used in various chemical reactions. Trichlorovanadium is a vanadium compound often used in catalysis and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxolane can be synthesized through the acid-catalyzed dehydration of 1,4-butanediol. This process involves the condensation of acetylene with formaldehyde followed by hydrogenation . Trichlorovanadium can be prepared by reacting vanadium pentachloride with vanadium metal at high temperatures.
Industrial Production Methods
The industrial production of oxolane primarily involves the acid-catalyzed dehydration of 1,4-butanediol. This method is similar to the production of diethyl ether from ethanol . Trichlorovanadium is produced by the direct chlorination of vanadium metal or vanadium oxides.
Chemical Reactions Analysis
Types of Reactions
Oxolane undergoes various chemical reactions, including:
Oxidation: Oxidation of oxolane can produce succinic acid or maleic anhydride.
Reduction: Reduction reactions often involve the use of lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Trichlorovanadium participates in:
Redox Reactions: It can act as both an oxidizing and reducing agent.
Coordination Reactions: Forms complexes with various ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are common reagents.
Major Products
Oxidation: Succinic acid, maleic anhydride.
Reduction: Alcohols.
Substitution: Halogenated oxolane derivatives.
Scientific Research Applications
Oxolane;trichlorovanadium has several applications in scientific research:
Mechanism of Action
The mechanism of action of oxolane;trichlorovanadium involves its ability to act as a solvent and catalyst. Oxolane’s polar nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. Trichlorovanadium acts as a catalyst by coordinating with substrates and lowering the activation energy of reactions .
Comparison with Similar Compounds
Similar Compounds
Furan: Another cyclic ether with a similar structure but different reactivity.
Pyrrolidine: A five-membered ring containing nitrogen instead of oxygen.
Uniqueness
Oxolane;trichlorovanadium is unique due to its combination of a versatile solvent (oxolane) and a catalytic metal compound (trichlorovanadium). This combination allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both research and industry.
Properties
IUPAC Name |
oxolane;trichlorovanadium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.V/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRUFBWWHJODKK-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[V](Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3O3V |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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